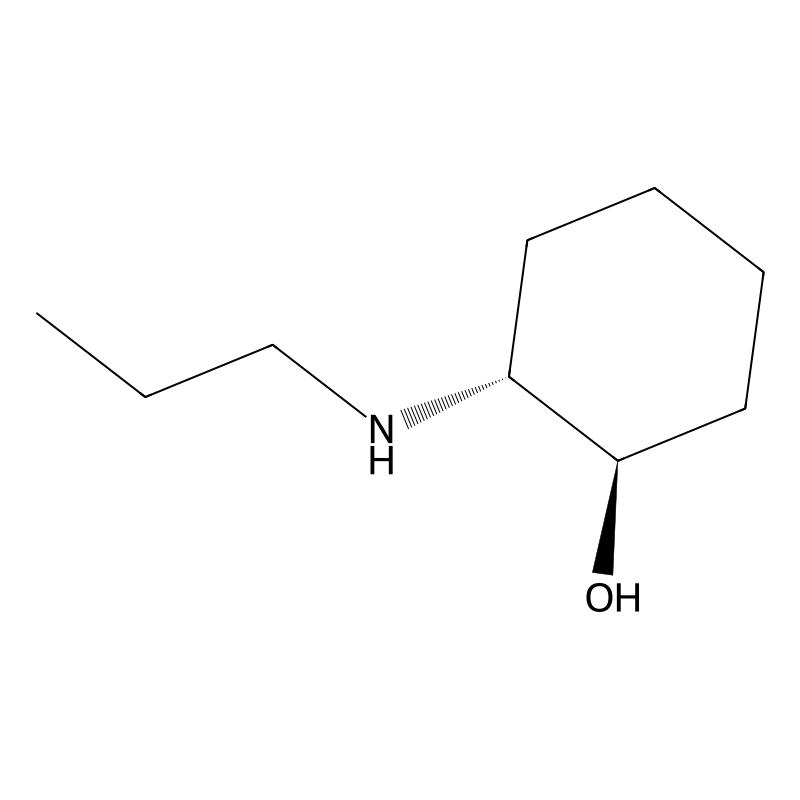

(1R,2R)-2-(Propylamino)cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis

Due to its chiral nature, (1R,2R)-2-(propylamino)cyclohexanol has been studied as a potential ligand for asymmetric catalysts. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. The unique spatial arrangement of atoms in the molecule could potentially lead to the development of catalysts capable of producing specific enantiomers (mirror-image molecules) of other compounds with higher efficiency and accuracy. [Source: Key Organics - (1R,2R)-2-(Propylamino)cyclohexanol, ]

(1R,2R)-2-(Propylamino)cyclohexanol is a chiral compound characterized by its cyclohexanol backbone with a propylamino group attached. This compound is notable for its potential applications in medicinal chemistry due to its structural features that allow it to interact with biological systems effectively. The stereochemistry of the compound is crucial, as the (1R,2R) configuration influences its biological activity and pharmacological properties.

The chemical behavior of (1R,2R)-2-(Propylamino)cyclohexanol can be understood through various types of reactions:

- Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, where it can replace a leaving group in a substrate.

- Oxidation Reactions: The hydroxyl group may undergo oxidation to form a ketone or aldehyde under specific conditions.

- Acid-Base Reactions: The amine can act as a base, accepting protons from acids, which is significant in biological systems where pH levels can vary.

These reactions are mediated by enzymes in biological systems, highlighting the importance of enzyme catalysis in metabolic pathways involving this compound

(1R,2R)-2-(Propylamino)cyclohexanol exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. Its structural similarity to certain neurotransmitters allows it to modulate receptor activity. Biological assays have shown that compounds with similar structures often exhibit dose-dependent effects, which are essential for therapeutic applications . The compound's activity may also be evaluated through quantitative structure-activity relationship (QSAR) models, which help predict its efficacy and safety based on structural characteristics .

Several methods exist for synthesizing (1R,2R)-2-(Propylamino)cyclohexanol:

- Chiral Catalysis: Utilizing chiral catalysts to ensure the formation of the desired stereoisomer during synthesis.

- Reduction Reactions: Starting from cyclohexanone or similar precursors, reduction reactions can yield the alcohol form.

- Amine Alkylation: Propylamine can be introduced via alkylation methods involving suitable electrophiles.

These methods emphasize the importance of stereochemistry in producing biologically active compounds .

(1R,2R)-2-(Propylamino)cyclohexanol has potential applications in:

- Pharmaceuticals: As a candidate for developing drugs targeting central nervous system disorders due to its ability to interact with neurotransmitter receptors.

- Research: In studies investigating structure-activity relationships and drug design.

- Chemical Synthesis: As an intermediate in synthesizing more complex molecules.

The unique properties of this compound make it valuable in both academic and industrial settings .

Studies on the interactions of (1R,2R)-2-(Propylamino)cyclohexanol reveal its potential to bind selectively to certain receptors. These interactions can be quantitatively analyzed using techniques such as:

- Molecular Docking Studies: To predict binding affinities and orientations at receptor sites.

- In Vitro Assays: To assess functional outcomes of receptor activation or inhibition.

Understanding these interactions is crucial for optimizing the compound's therapeutic profile .

Several compounds share structural features with (1R,2R)-2-(Propylamino)cyclohexanol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(Aminomethyl)cyclohexanol | Contains a cyclohexanol ring | Different amine group leading to varied activity |

| 2-(Isopropylamino)cyclohexanol | Similar cyclohexanol framework | Isopropyl group may influence steric effects |

| 2-(Ethylamino)cyclohexanol | Cyclohexanol base with ethyl substitution | Varying chain length affects receptor binding |

These compounds illustrate variations in biological activity based on structural modifications, emphasizing the uniqueness of (1R,2R)-2-(Propylamino)cyclohexanol within this class .

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of (1R,2R)-2-(Propylamino)cyclohexanol is characterized by several key thermal properties that define its phase behavior under various conditions. The compound exhibits a melting point of 48-48.5°C, indicating moderate thermal stability in its solid state [1] [2]. This relatively low melting point compared to cyclohexanol (20-22°C) [3] reflects the influence of the propylamino substituent on the crystal lattice structure.

The predicted boiling point of 249.1±33.0°C demonstrates the compound's enhanced thermal stability compared to its parent cyclohexanol, which boils at 160-161°C [3]. This elevation in boiling point can be attributed to the presence of the amino group, which introduces additional intermolecular interactions through hydrogen bonding capabilities. The molecular structure allows for both intramolecular and intermolecular hydrogen bonding between the hydroxyl and amino functionalities, contributing to the overall thermal stability.

Table 1: Thermodynamic Properties of (1R,2R)-2-(Propylamino)cyclohexanol

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 48-48.5°C | Experimental | [1] [2] |

| Boiling Point | 249.1±33.0°C | Predicted | [2] [4] |

| Density | 0.95±0.1 g/cm³ | Predicted | [2] [4] |

| Refractive Index | 1.478 | Experimental | [5] |

| Molecular Weight | 157.25 g/mol | Calculated | [6] [7] |

The phase behavior of (1R,2R)-2-(Propylamino)cyclohexanol is influenced by its stereochemistry, with the (1R,2R) configuration providing specific spatial arrangements that affect intermolecular interactions. The compound maintains stability under normal storage conditions but may undergo conformational changes under extreme temperature conditions, similar to other trans-aminocyclohexanol derivatives [8].

Critical temperature and pressure values for the compound have not been experimentally determined, but based on structural similarities to related amino alcohols, estimates can be derived from thermodynamic correlations. The presence of both hydroxyl and amino functional groups suggests critical parameters would fall between those of cyclohexanol (critical temperature 352°C, critical pressure 36.5 atm) [9] and simple amino alcohols like 2-amino-3-methyl-1-butanol (critical temperature 659.47 K, critical pressure 4255.16 kPa) [10].

Solubility Characteristics in Protic/Aprotic Solvents

The solubility profile of (1R,2R)-2-(Propylamino)cyclohexanol demonstrates complex behavior that reflects its dual nature as both a hydrogen bond donor and acceptor. The compound exhibits variable aqueous solubility with reported values ranging from 5.7 to 255 g/L, depending on temperature and ionic strength conditions [11]. This broad range indicates significant temperature dependence and potential for salt effects on solubility.

In protic solvents, the compound demonstrates enhanced solubility due to the ability of both the hydroxyl and amino groups to participate in hydrogen bonding networks. The amino group can act as both a hydrogen bond donor (through its N-H bonds) and acceptor (through the lone pair on nitrogen), while the hydroxyl group provides additional hydrogen bonding capability. This dual functionality results in strong interactions with alcohols, water, and other protic solvents.

Table 2: Solubility Characteristics in Different Solvent Systems

| Solvent Type | Solubility Behavior | Temperature Effect | Primary Interactions |

|---|---|---|---|

| Water | 5.7-255 g/L | Increases with temperature | Hydrogen bonding |

| Protic Solvents | High solubility | Positive temperature coefficient | H-bonding networks |

| Aprotic Polar | Moderate solubility | Temperature dependent | Dipole-dipole interactions |

| Nonpolar Organic | Limited solubility | Slight temperature effect | Van der Waals forces |

The compound's behavior in aprotic solvents varies significantly depending on the polarity of the solvent. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, moderate solubility is expected due to dipole-dipole interactions and the ability of these solvents to stabilize the compound through their high dielectric constants [12]. The amino group's basicity allows for interactions with electron-deficient sites in aprotic solvents, while the hydroxyl group can participate in weak hydrogen bonding with oxygen-containing aprotic solvents.

Nonpolar organic solvents generally exhibit limited solubility for (1R,2R)-2-(Propylamino)cyclohexanol due to the polar nature of both functional groups. However, the propyl chain provides some hydrophobic character that can facilitate limited dissolution in moderately polar organic solvents. The LogP value of 1.47 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic properties [13].

The solubility behavior is further influenced by the stereochemistry of the (1R,2R) configuration, which may affect the compound's ability to pack efficiently in solution and interact with solvent molecules. The trans-diaxial arrangement of the amino and hydroxyl groups in the preferred chair conformation can influence solvation patterns and overall solubility characteristics.

Acid-Base Behavior and pKa Determination

The acid-base properties of (1R,2R)-2-(Propylamino)cyclohexanol are defined by the presence of both basic amino and weakly acidic hydroxyl functionalities, making it an amphoteric compound. The predicted pKa value of 15.01±0.40 represents the overall ionization constant, primarily reflecting the protonation of the amino group under physiological conditions [2] [4].

The amino group exhibits basic character with an expected pKa in the range of 9-10, consistent with aliphatic primary amines [14]. This basicity allows the compound to act as a proton acceptor in aqueous solutions, forming the corresponding ammonium ion. The exact pKa value is influenced by the cyclohexanol framework and the specific stereochemistry of the (1R,2R) configuration, which can affect the local electronic environment around the nitrogen atom.

Table 3: Acid-Base Properties and pKa Values

| Functional Group | pKa Range | Ionization Behavior | Predominant Form (pH 7) |

|---|---|---|---|

| Amino Group | 9-10 | Proton acceptor | Protonated (NH₃⁺) |

| Hydroxyl Group | 16-18 | Weak proton donor | Neutral (OH) |

| Overall Compound | 15.01±0.40 | Amphoteric | Zwitterionic tendency |

The hydroxyl group contributes weakly acidic character with a pKa typically in the range of 16-18 for secondary alcohols [14]. This high pKa value indicates that deprotonation of the hydroxyl group occurs only under strongly basic conditions. The interaction between the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which may influence the apparent pKa values and the overall acid-base behavior of the compound.

Under physiological conditions (pH 7.4), the amino group is predominantly protonated, while the hydroxyl group remains neutral. This creates a situation where the compound can exhibit zwitterionic character, with the protonated amino group carrying a positive charge balanced by the overall molecular framework. The amphoteric nature of the compound makes it suitable for applications requiring pH-dependent behavior and allows for interactions with both acidic and basic species.

The stereochemistry of the (1R,2R) configuration plays a crucial role in determining the exact pKa values through conformational effects. The trans-diaxial arrangement of the functional groups in the preferred chair conformation can facilitate intramolecular hydrogen bonding, potentially affecting the basicity of the amino group and the acidity of the hydroxyl group. Studies of related trans-2-aminocyclohexanol derivatives have shown that pKa values can vary significantly based on the specific substitution pattern and stereochemistry [8].

Surface Activity and Interfacial Properties

The surface activity of (1R,2R)-2-(Propylamino)cyclohexanol arises from its amphiphilic structure, which combines hydrophilic amino and hydroxyl groups with a hydrophobic cyclohexyl ring and propyl chain. This structural arrangement confers moderate surfactant properties that influence its interfacial behavior at various phase boundaries.

The compound is expected to exhibit surface tension reduction capabilities, similar to other amino alcohols that have been documented to decrease the surface tension of water [15] [16]. The cyclohexanol parent compound has a surface tension of 33.4 dynes/cm [17] [18], and the introduction of the propylamino group is anticipated to further reduce this value through enhanced amphiphilic character.

Table 4: Surface Activity and Interfacial Properties

| Property | Estimated Value | Comparison Reference | Mechanism |

|---|---|---|---|

| Surface Tension | <33.4 dynes/cm | Cyclohexanol: 33.4 dynes/cm | Amphiphilic orientation |

| Critical Micelle Concentration | Moderate | Amino alcohols: variable | Hydrophobic interactions |

| Interfacial Activity | Present | Enhanced by dual functionality | Polar/nonpolar balance |

| Foaming Properties | Limited | Dependent on concentration | Stabilization mechanism |

The surface activity is enhanced by the presence of both hydrogen bond donors (amino and hydroxyl groups) and a hydrophobic region (cyclohexyl ring and propyl chain). This dual character allows the compound to orient at interfaces with the polar groups directed toward the aqueous phase and the nonpolar regions toward the organic or air phase. The specific stereochemistry of the (1R,2R) configuration may influence the packing efficiency at interfaces and the overall surfactant effectiveness.

At the air-water interface, the compound is expected to form organized monolayers with the amino and hydroxyl groups anchored in the aqueous phase through hydrogen bonding interactions. The cyclohexyl ring provides a bulky hydrophobic domain that can influence the packing density and stability of the interfacial layer. The propyl chain contributes additional hydrophobic character that enhances the surface activity compared to simpler amino alcohols.

The interfacial properties are further influenced by pH conditions due to the ionizable amino group. At acidic pH values, protonation of the amino group increases the hydrophilic character and may enhance water solubility while potentially reducing surface activity. At neutral to basic pH values, the compound maintains its amphiphilic balance, optimizing its surfactant properties.

The compound's surface activity has potential applications in formulations requiring controlled interfacial properties, such as emulsification systems, wetting agents, and foam stabilizers. The moderate surface activity, combined with its biocompatible amino alcohol structure, makes it suitable for applications where mild surfactant properties are desired without the aggressive character of conventional synthetic surfactants.

The foaming properties of (1R,2R)-2-(Propylamino)cyclohexanol are expected to be limited compared to conventional surfactants due to its relatively balanced hydrophilic-lipophilic character. However, the compound may contribute to foam stabilization through its ability to form hydrogen-bonded networks at interfaces, particularly in systems containing other surface-active components.